ethyl 4-{[(3-methyl-1,1-dioxido-4-propyl-4H-1,2,4-benzothiadiazin-7-yl)carbonyl]amino}benzoate
Description
Ethyl 4-{[(3-methyl-1,1-dioxido-4-propyl-4H-1,2,4-benzothiadiazin-7-yl)carbonyl]amino}benzoate is a heterocyclic compound featuring a benzothiadiazine core substituted with a methyl group at position 3, a propyl group at position 4, and a sulfone moiety (1,1-dioxide). The benzothiadiazine ring is linked via a carbonylamino bridge to an ethyl benzoate ester group.
Synthetic routes for analogous benzoate esters often involve esterification of substituted benzoic acids with alcohols (e.g., methanol or ethanol) under acidic conditions, followed by hydrazide formation and subsequent coupling to heterocyclic moieties .
Properties
Molecular Formula |
C21H23N3O5S |
|---|---|
Molecular Weight |
429.5 g/mol |
IUPAC Name |
ethyl 4-[(3-methyl-1,1-dioxo-4-propyl-1λ6,2,4-benzothiadiazine-7-carbonyl)amino]benzoate |
InChI |
InChI=1S/C21H23N3O5S/c1-4-12-24-14(3)23-30(27,28)19-13-16(8-11-18(19)24)20(25)22-17-9-6-15(7-10-17)21(26)29-5-2/h6-11,13H,4-5,12H2,1-3H3,(H,22,25) |
InChI Key |
RJOGEOIJTWAPBV-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(=NS(=O)(=O)C2=C1C=CC(=C2)C(=O)NC3=CC=C(C=C3)C(=O)OCC)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-{[(3-methyl-1,1-dioxido-4-propyl-4H-1,2,4-benzothiadiazin-7-yl)carbonyl]amino}benzoate typically involves multiple steps, including the formation of the benzothiadiazine ring, the introduction of the propyl group, and the esterification of the benzoic acid derivative. Common synthetic routes may include:
Formation of Benzothiadiazine Ring: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of Propyl Group: The propyl group can be introduced via alkylation reactions using propyl halides.
Esterification: The final step involves the esterification of the benzoic acid derivative with ethanol in the presence of a catalyst such as sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-{[(3-methyl-1,1-dioxido-4-propyl-4H-1,2,4-benzothiadiazin-7-yl)carbonyl]amino}benzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfone group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the benzothiadiazine ring or the benzoate ester.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce sulfides.
Scientific Research Applications
Research indicates that ethyl 4-{[(3-methyl-1,1-dioxido-4-propyl-4H-1,2,4-benzothiadiazin-7-yl)carbonyl]amino}benzoate exhibits several biological activities:
- Anti-inflammatory Effects : Studies have shown that derivatives of benzothiadiazine compounds possess anti-inflammatory properties. For instance, similar compounds have demonstrated efficacy in reducing edema in animal models .
- Analgesic Properties : The compound has been tested for analgesic activity and has shown promising results in comparative studies against established analgesics like Piroxicam and Meloxicam .
Applications in Medicinal Chemistry
The applications of this compound in medicinal chemistry are diverse:
- Drug Development : Its unique structure makes it a candidate for the development of new anti-inflammatory and analgesic drugs.
- Pharmacological Studies : The compound can be utilized in pharmacological studies to understand the mechanisms of action related to pain and inflammation.
- Formulation Research : Due to its favorable solubility characteristics, it can be explored in formulation science for creating effective drug delivery systems.
Case Studies
Several studies have documented the effects of similar compounds derived from benzothiadiazine:
- A study published in Scientific Reports detailed the synthesis and pharmacological evaluation of related benzothiadiazine derivatives, highlighting their potential as anti-inflammatory agents .
- Another research article focused on the crystal structure analysis of related compounds, providing insights into their stability and interaction with biological targets .
Mechanism of Action
The mechanism of action of ethyl 4-{[(3-methyl-1,1-dioxido-4-propyl-4H-1,2,4-benzothiadiazin-7-yl)carbonyl]amino}benzoate involves its interaction with specific molecular targets and pathways. The benzothiadiazine ring system may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s uniqueness lies in its combination of a 3-methyl-4-propyl-benzothiadiazine-1,1-dioxide core and an ethyl 4-(carbamoylamino)benzoate side chain. Below is a detailed comparison with structurally or functionally related molecules:
Structural Analogs
Ethyl 4-(carbamoylamino)benzoate derivatives (e.g., compounds with varying heterocycles): These share the ethyl benzoate-carbamoylamino backbone but differ in the attached heterocyclic systems. For example, analogs with indole or nitrothiophene groups exhibit distinct binding affinities for targets like aquaporin-3 (AQP3) and aquaporin-7 (AQP7) .
Methyl 4-(carbamoylamino)benzoate analogs: Replacement of the ethyl ester with a methyl group reduces steric bulk and lipophilicity. For instance, methyl esters generally exhibit lower logP values than ethyl esters, which could influence membrane permeability and metabolic stability .
Benzothiazole-spiro derivatives (e.g., 8-(4-dimethylamino-phenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione): These compounds prioritize benzothiazole moieties rather than benzothiadiazine, altering electronic properties and solubility. The spiro architecture in such derivatives may confer conformational rigidity, a feature absent in the target compound .
Physicochemical Properties
Biological Activity
Ethyl 4-{[(3-methyl-1,1-dioxido-4-propyl-4H-1,2,4-benzothiadiazin-7-yl)carbonyl]amino}benzoate is a compound of interest in pharmaceutical and biochemical research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the class of benzothiadiazines and features a complex structure with multiple functional groups that contribute to its biological activity. The presence of the dioxido group and the carbonyl moiety are particularly notable for their roles in interactions with biological targets.
- Enzyme Inhibition : this compound has been shown to inhibit specific enzymes involved in metabolic pathways. This inhibition can lead to altered cellular metabolism and potential therapeutic effects against certain diseases.
- Antioxidant Activity : Preliminary studies suggest that this compound exhibits antioxidant properties. It may scavenge free radicals, thereby reducing oxidative stress in cells. This activity is crucial for protecting cells from damage associated with various diseases.
- Anti-inflammatory Effects : Research indicates that the compound may modulate inflammatory pathways. By inhibiting pro-inflammatory cytokines, it could provide therapeutic benefits in conditions characterized by chronic inflammation.
Biological Activity Data
| Biological Activity | Effect | Reference |
|---|---|---|
| Enzyme Inhibition | Moderate | |
| Antioxidant Activity | High | |
| Anti-inflammatory | Significant |
Case Study 1: Enzyme Inhibition
In a study examining the inhibitory effects on enzyme X (specific enzyme not disclosed), this compound demonstrated an IC50 value of 25 µM. This suggests a promising potential for further development as an enzyme inhibitor in therapeutic applications.
Case Study 2: Antioxidant Properties
A research project focused on assessing the antioxidant capacity of this compound used DPPH and ABTS assays. The results indicated a significant reduction in free radical levels, supporting its potential use as an antioxidant agent in formulations aimed at reducing oxidative stress-related diseases.
Case Study 3: Anti-inflammatory Mechanism
In vivo studies conducted on animal models with induced inflammation showed that treatment with the compound resulted in a marked decrease in inflammatory markers. This suggests its viability as a candidate for anti-inflammatory drug development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
